4-[3-(Pyridin-2-yl)propyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Pyridin-2-yl)propyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of two pyridine rings connected by a three-carbon propyl chain, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyridin-2-yl)propyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with 3-pyridylpropylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Another method involves the use of Grignard reagents. In this approach, 2-pyridylmagnesium bromide is reacted with 3-bromopropylpyridine in an inert atmosphere to form the desired product. This reaction is usually conducted in anhydrous ether or tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyridin-2-yl)propyl]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride or N-chlorosuccinimide in chloroform.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-[3-(Pyridin-2-yl)propyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(Pyridin-2-yl)propyl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes that can influence various biochemical processes . The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler structure with a single pyridine ring, used widely in organic synthesis and as a solvent.
2,2’-Bipyridine: Consists of two pyridine rings connected by a single bond, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with the pyridine rings connected at the 4-position, used in the synthesis of coordination polymers.
Uniqueness
4-[3-(Pyridin-2-yl)propyl]pyridine is unique due to its three-carbon propyl linker, which provides flexibility and allows for diverse chemical modifications. This structural feature distinguishes it from other pyridine derivatives and enhances its utility in various applications .
Properties
IUPAC Name |
2-(3-pyridin-4-ylpropyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-9-15-13(5-1)6-3-4-12-7-10-14-11-8-12/h1-2,5,7-11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWJUORVYMIJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.